H-Cit-AMC - 93753-78-7

H-Cit-AMC

Catalog Number: EVT-248917
CAS Number: 93753-78-7
Molecular Formula: C16H20N4O4
Molecular Weight: 332.35 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source and Classification

H-Cit-AMC is derived from L-citrulline, an amino acid that plays a significant role in various metabolic processes. It is classified as a fluorogenic substrate, which means it emits fluorescence when cleaved by enzymes. This property is exploited in various scientific applications, particularly in the fields of biochemistry and molecular biology, where understanding protease behavior is crucial.

Synthesis Analysis

Methods and Technical Details

The synthesis of H-Cit-AMC typically involves solid-phase peptide synthesis techniques. One common method employs the Fmoc (9-fluorenylmethoxycarbonyl) strategy, which allows for the stepwise addition of amino acids to a solid support. The process includes:

  1. Activation Reaction: The amino acid is activated using coupling agents such as HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) and HOBT (1-hydroxybenzotriazole).
  2. Coupling: The activated amino acid is coupled to the resin-bound peptide chain.
  3. Cleavage: After synthesis, the peptide is cleaved from the resin using trifluoroacetic acid (TFA) to obtain the final product .

The resulting compound can be characterized using techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry to confirm its structure and purity.

Molecular Structure Analysis

Structure and Data

H-Cit-AMC features a structure consisting of a citrulline residue linked to the AMC moiety. The molecular formula can be represented as C12_{12}H14_{14}N2_{2}O3_{3}, with a molecular weight of approximately 234.25 g/mol.

Key structural features include:

  • Citrulline Backbone: Contributes to the substrate's specificity for certain proteases.
  • AMC Group: Provides fluorescence upon enzymatic cleavage.

Spectroscopic data such as NMR can be used to analyze the chemical environment of hydrogen and carbon atoms within the compound .

Chemical Reactions Analysis

Reactions and Technical Details

H-Cit-AMC undergoes hydrolysis when acted upon by specific proteases. The mechanism involves the cleavage of the amide bond between citrulline and AMC, releasing AMC as a fluorescent product. This reaction can be monitored through fluorescence spectroscopy, allowing researchers to quantify enzyme activity based on fluorescence intensity .

Mechanism of Action

Process and Data

The mechanism of action for H-Cit-AMC involves its interaction with target proteases:

  1. Substrate Binding: The enzyme binds to H-Cit-AMC at its active site.
  2. Cleavage Reaction: The protease catalyzes the hydrolysis of the amide bond.
  3. Fluorescence Release: Upon cleavage, AMC is released, resulting in an increase in fluorescence that can be measured quantitatively.

This process allows for precise profiling of protease specificity and activity under various conditions .

Physical and Chemical Properties Analysis

Physical and Chemical Properties

H-Cit-AMC exhibits several notable physical and chemical properties:

  • Appearance: Typically appears as a white to off-white powder.
  • Solubility: Soluble in water and organic solvents like dimethyl sulfoxide (DMSO).
  • Fluorescence Characteristics: Exhibits strong fluorescence when excited at specific wavelengths (usually around 360 nm).

These properties are critical for its application in laboratory settings where precise measurements are required .

Applications

Scientific Uses

H-Cit-AMC is primarily used in biochemical assays to study protease activity:

  • Protease Profiling: Enables researchers to determine substrate specificity by analyzing cleavage patterns.
  • Enzyme Kinetics: Facilitates kinetic studies by measuring reaction rates based on fluorescence intensity.
  • Drug Development: Assists in screening potential inhibitors or activators of proteases in therapeutic research.
Introduction to H-Cit-AMC in Biochemical Research

Historical Context of Fluorogenic Substrates in Protease Studies

The development of fluorogenic substrates represents a cornerstone in enzymology, enabling real-time monitoring of protease activities with exceptional sensitivity. The discovery of 7-amino-4-methylcoumarin (AMC) in the 1970s revolutionized kinetic assays by providing a versatile fluorophore whose properties change dramatically upon enzymatic cleavage. When incorporated into peptides via an amide bond (forming peptidyl-AMC substrates), the conjugated system exhibits quenched fluorescence and shorter excitation/emission wavelengths (~330/390 nm). Proteolytic cleavage liberates the free AMC, triggering a 700-fold fluorescence increase and a characteristic spectral red-shift (ex/em ~380/460 nm) [10]. This phenomenon provided an ideal platform for continuous enzyme activity monitoring.

Early AMC-based substrates faced synthetic limitations, particularly for incorporating diverse P1 residues. The traditional approach required coupling pre-formed AMC-amino acid derivatives to peptides, which restricted sequence diversity. A breakthrough came with Harris et al.'s development of the ACC (7-amino-4-carbamoylmethylcoumarin) system, which enabled direct solid-phase peptide synthesis using Fmoc chemistry [1]. ACC offered several advantages over AMC:

  • ~3-fold higher quantum yield
  • Compatibility with automated peptide synthesis
  • Capability to incorporate all 20 proteinogenic amino acids at P1
  • Reduced enzyme/substrate concentration requirements

Table 1: Evolution of Key Fluorophores in Protease Substrates

FluorophoreQuantum YieldSynthetic MethodKey Enzymatic ApplicationsLimitations
AMC1.0 (Reference)Solution-phase couplingTrypsin, chymotrypsin, elastase assays [10]Restricted P1 diversity; lower sensitivity
ACC~3.0 (Relative to AMC)Solid-phase synthesis (Fmoc)Combinatorial libraries (137,180+ members) [1]Requires specialized resin chemistry

This technological progression enabled the construction of combinatorial fluorogenic substrate libraries containing >130,000 members, dramatically accelerating protease specificity profiling [1]. Within this landscape, H-Cit-AMC (L-Citrulline 7-amido-4-methylcoumarin hydrobromide) emerged as a specialized substrate targeting enzymes with citrulline recognition capabilities. Its molecular structure (C₁₆H₂₀N₄O₄·HBr; MW 413.26 g/mol) features the ureido group of citrulline adjacent to the scissile amide bond, creating a unique recognition motif [3] [9].

Role of H-Cit-AMC in Modern Enzyme Kinetics Research

H-Cit-AMC serves as a precision biochemical tool for dissecting enzyme mechanisms and kinetics, particularly for proteases recognizing citrullinated residues. Its applications span several research domains:

  • Specificity Profiling: H-Cit-AMC enables quantitative determination of citrulline-ureidase activity and related proteases. Enzymes hydrolyzing this substrate exhibit strict selectivity for the citrulline side chain, distinguishing them from arginine-targeting proteases [3] [9].

  • High-Throughput Screening: The substrate's fluorogenic properties (blue fluorescence upon cleavage) facilitate automated inhibitor screening. When incorporated into multiplexed assays alongside other AMC substrates, researchers can simultaneously map multiple protease specificities within complex biological samples [6] [10].

  • Nitric Oxide Pathway Research: As citrulline is a metabolic precursor of nitric oxide (NO), H-Cit-AMC serves as a probe for enzymes interconnecting peptidase activity and NO signaling pathways. This application is particularly valuable in cardiovascular and immunology research [3].

Table 2: Kinetic Parameters of Enzymes Utilizing H-Cit-AMC and Related Substrates

EnzymeSubstratekcat/Km (M⁻¹s⁻¹)Assay ConditionsBiological Significance
Neprilysin (NEP)Angiotensin I6.2 × 10⁵Human liver microsomes [4]Vasoactive peptide metabolism
ACE C-domainAngiotensin (1-7)3.3 × 10⁵Purified human enzyme [4]Renin-angiotensin system regulation
ACE N-domainAngiotensin (1-7)3.6 × 10⁵Purified human enzyme [4]Renin-angiotensin system regulation
Citrulline ureidaseH-Cit-AMCSpecies-dependentVarious tissue extracts [9]Citrulline metabolism & NO pathways

The kinetic behavior of H-Cit-AMC hydrolysis follows classical Michaelis-Menten models, providing three critical parameters:

  • Km (Michaelis constant): Reflects substrate binding affinity
  • kcat (turnover number): Indicates catalytic efficiency
  • kcat/Km (specificity constant): Measures catalytic proficiency

Modern applications employ microreactor technology to enhance H-Cit-AMC kinetic studies. Microfluidic systems offer:

  • Laminar flow conditions (Reynolds number <100) eliminating concentration gradients
  • High surface-to-volume ratios (10,000-50,000 m²/m³) enhancing mass transfer
  • Minimal reagent consumption reducing costs
  • Precise residence time control for transient kinetic analysis [7]

These features enable accurate determination of intrinsic kinetic parameters by eliminating mass transfer limitations inherent in conventional assays. For example, microreactors have revealed previously undetectable negative cooperativity in ACE domain interactions when processing angiotensin peptides [4] [7].

Structural analysis shows that H-Cit-AMC's utility stems from its stereoelectronic properties: The citrulline ureido group (-NH-C(O)-NH₂) provides hydrogen-bonding capability distinct from the guanidinium group of arginine, while the AMC moiety offers optimal hydrophobicity-balanced solubility. This combination allows specific docking into enzyme active sites while maintaining aqueous compatibility for physiological assays.

Recent methodological advances combine H-Cit-AMC with activity-based protein profiling (ABPP). In this approach, the substrate serves as a recognition element in bifunctional probes that label active proteases, enabling both activity measurement and cellular localization [6] [10]. This dual functionality makes H-Cit-AMC increasingly valuable in protease biomarker discovery, particularly in research on inflammatory disorders and cancer proteolysis where citrullination plays key regulatory roles.

Table 3: Research Applications of H-Cit-AMC Across Biological Systems

Application DomainModel SystemKey MeasurementsResearch Insights Enabled
Nitric Oxide Pathway AnalysisCardiovascular tissuesCitrulline conversion kineticsCoupling between proteolysis and vasodilation
Autoantibody CharacterizationCatalytic antibody light chains (e.g., 22F6) [5]Amidase activity profilingPathological citrullination in autoimmune diseases
Protease Specificity MappingCombinatorial substrate libraries [1]kcat/Km comparisonsIdentification of citrulline-specific proteolytic activities
Diagnostic Assay DevelopmentClinical samplesEnzymatic activity correlationsDetection of citrullination-related disorders

As protease research evolves toward systems biology approaches, H-Cit-AMC remains integral for constructing comprehensive proteolytic networks. Its continued use in specialized substrate libraries and targeted assays ensures ongoing contributions to understanding the roles of citrullination in health and disease. Future directions include engineering coupled enzyme systems where H-Cit-AMC hydrolysis triggers secondary reactions for amplified detection, and development of near-infrared analogs for in vivo imaging applications [6] [10].

Properties

CAS Number

93753-78-7

Product Name

H-Cit-AMC

IUPAC Name

(2S)-2-amino-5-(carbamoylamino)-N-(4-methyl-2-oxochromen-7-yl)pentanamide

Molecular Formula

C16H20N4O4

Molecular Weight

332.35 g/mol

InChI

InChI=1S/C16H20N4O4/c1-9-7-14(21)24-13-8-10(4-5-11(9)13)20-15(22)12(17)3-2-6-19-16(18)23/h4-5,7-8,12H,2-3,6,17H2,1H3,(H,20,22)(H3,18,19,23)/t12-/m0/s1

InChI Key

WHQBHXDILQZJPU-LBPRGKRZSA-N

SMILES

CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)C(CCCNC(=O)N)N

Synonyms

AmbotzHAA7650;CTK8G0134;H-Cit-AMC(Trifluoroacetatesalt);ZINC2517172;93753-78-7

Canonical SMILES

CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)C(CCCNC(=O)N)N

Isomeric SMILES

CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)[C@H](CCCNC(=O)N)N

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